3-(4-(Diethylamino)phenyl)propanoic acid
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Overview
Description
3-(4-(Diethylamino)phenyl)propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a diethylamino group at the 4-position and a propanoic acid moiety at the 3-position. Its structural complexity and functional groups make it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Diethylamino)phenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-(Diethylamino)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production often employs advanced purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Diethylamino)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The diethylamino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives, such as this compound anhydride.
Reduction: Reduction of the diethylamino group can yield secondary amines like N-ethyl-3-(4-(Diethylamino)phenyl)propanoic acid.
Substitution: Electrophilic substitution reactions can produce nitro derivatives or halogenated compounds.
Scientific Research Applications
3-(4-(Diethylamino)phenyl)propanoic acid has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-(4-(Diethylamino)phenyl)propanoic acid is structurally similar to other compounds such as 3-(4-(Dimethylamino)phenyl)propanoic acid and 3-(4-(Diethylamino)benzoic acid. its unique diethylamino group and propanoic acid moiety confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
3-(4-(Dimethylamino)phenyl)propanoic acid
3-(4-(Diethylamino)benzoic acid
3-(4-(Methylamino)phenyl)propanoic acid
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16) |
InChI Key |
CEAUXMKZTVRUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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